1-[4-({[6-(4-methylphenyl)-4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-({[6-(4-methylphenyl)-4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its complex structure, which includes a thienopyrimidine core, a pyrrolidinone ring, and a sulfanyl-methyl-phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({[6-(4-methylphenyl)-4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one can be achieved through a multi-step process:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 2-aminothiophene with a suitable aldehyde and a nitrile under acidic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by cyclization of a suitable amide precursor under basic conditions.
Attachment of the Sulfanyl-Methyl-Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-({[6-(4-methylphenyl)-4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its unique structure and biological activity.
Industry: As a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-({[6-(4-methylphenyl)-4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one is not well understood. it is hypothesized to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-({[6-(4-chlorophenyl)-4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one
- 1-[4-({[6-(4-methoxyphenyl)-4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one
Uniqueness
The uniqueness of 1-[4-({[6-(4-methylphenyl)-4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
6-(4-methylphenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-3-propylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S2/c1-3-14-30-26(32)25-22(16-23(34-25)20-10-6-18(2)7-11-20)28-27(30)33-17-19-8-12-21(13-9-19)29-15-4-5-24(29)31/h6-13,16H,3-5,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFECFZHOTHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)C)N=C1SCC4=CC=C(C=C4)N5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.